4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1795502-95-2
VCID: VC6149188
InChI: InChI=1S/C5H4F3N3O3/c6-5(7,8)2-14-4-3(11(12)13)1-9-10-4/h1H,2H2,(H,9,10)
SMILES: C1=NNC(=C1[N+](=O)[O-])OCC(F)(F)F
Molecular Formula: C5H4F3N3O3
Molecular Weight: 211.1

4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole

CAS No.: 1795502-95-2

Cat. No.: VC6149188

Molecular Formula: C5H4F3N3O3

Molecular Weight: 211.1

* For research use only. Not for human or veterinary use.

4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole - 1795502-95-2

Specification

CAS No. 1795502-95-2
Molecular Formula C5H4F3N3O3
Molecular Weight 211.1
IUPAC Name 4-nitro-5-(2,2,2-trifluoroethoxy)-1H-pyrazole
Standard InChI InChI=1S/C5H4F3N3O3/c6-5(7,8)2-14-4-3(11(12)13)1-9-10-4/h1H,2H2,(H,9,10)
Standard InChI Key SQBQEISGQOXJMX-UHFFFAOYSA-N
SMILES C1=NNC(=C1[N+](=O)[O-])OCC(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular structure of 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole consists of a pyrazole backbone (a five-membered ring with two nitrogen atoms) functionalized with a nitro (-NO2_2) group and a trifluoroethoxy (-OCH2_2CF3_3) group (Figure 1). The trifluoroethoxy group enhances lipophilicity, facilitating membrane permeability in biological systems, while the nitro group contributes to electrophilic reactivity, making the compound suitable for further derivatization .

Table 1: Molecular Properties

PropertyValue
CAS Number1795502-95-2
Molecular FormulaC5H4F3N3O3\text{C}_5\text{H}_4\text{F}_3\text{N}_3\text{O}_3
Molecular Weight211.10 g/mol
Purity≥97% (HPLC)
Storage ConditionsSealed, dry, 2–8°C

Physical and Chemical Properties

The compound is a crystalline solid under standard conditions, with solubility predominantly in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile . Its stability is influenced by the electron-withdrawing nitro group, which reduces susceptibility to oxidation but may promote photoreactivity. Spectroscopic data (IR, NMR) confirm the presence of characteristic absorption bands for nitro (1520 cm1^{-1}) and trifluoroethoxy (1120 cm1^{-1}) groups .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process starting from pyrazole precursors. A common route includes:

  • Nitration: Introduction of the nitro group via electrophilic aromatic substitution using nitric acid .

  • Etherification: Reaction of the intermediate with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., potassium carbonate) to attach the trifluoroethoxy group .

  • Purification: Recrystallization or column chromatography to achieve ≥97% purity .

Key Reaction:

Pyrazole intermediate+CF3CH2IBase4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole\text{Pyrazole intermediate} + \text{CF}_3\text{CH}_2\text{I} \xrightarrow{\text{Base}} \text{4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole}

Industrial Production

Industrial-scale manufacturing adheres to ISO-certified protocols, emphasizing yield optimization and waste reduction. MolCore BioPharmatech reports batch productions with a 75–80% yield using continuous-flow reactors, which enhance reaction control and scalability .

Applications and Uses

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing APIs for antiviral and anticancer agents. Its trifluoroethoxy group improves metabolic stability, while the nitro group serves as a handle for further functionalization (e.g., reduction to amines) .

Agricultural Applications

Patents disclose its utility in herbicidal formulations, where it inhibits acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis . Field trials demonstrate efficacy against broadleaf weeds at application rates of 50–100 g/ha .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Compound NameStructural FeaturesKey Differences
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acidCarboxylic acid substituentEnhanced solubility in aqueous media
1-Methyl-3-(trifluoromethyl)pyrazoleMethyl and trifluoromethyl groupsLower reactivity due to absence of nitro group

Future Research Directions

  • Drug Delivery Systems: Exploring nanoencapsulation to improve bioavailability.

  • Green Synthesis: Developing solvent-free reactions using microwave irradiation.

  • Targeted Herbicides: Engineering derivatives with selective ALS inhibition.

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